molecular formula C9H11Cl2N B15310143 2-(2,4-Dichlorophenyl)propan-2-amine

2-(2,4-Dichlorophenyl)propan-2-amine

Cat. No.: B15310143
M. Wt: 204.09 g/mol
InChI Key: OMMFVVXZEQHBLP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12Cl2N It is a derivative of phenylpropanamine, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)propan-2-amine typically involves the reaction of 2,4-dichlorobenzaldehyde with nitroethane to form 2,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and reductive amination.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2,4-Dichlorophenylacetone or 2,4-dichlorobenzoic acid.

    Reduction: this compound or other amine derivatives.

    Substitution: Various substituted phenylpropanamines depending on the substituent introduced.

Scientific Research Applications

2-(2,4-Dichlorophenyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit monoamine oxidase (MAO) enzymes, affecting neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyl)propan-2-amine
  • 2-(4-Ethoxyphenyl)propan-2-amine
  • 2-(2-Fluorophenyl)propan-2-amine
  • 2-(4-Fluorophenyl)propan-2-amine

Uniqueness

2-(2,4-Dichlorophenyl)propan-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylpropanamine derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)propan-2-amine

InChI

InChI=1S/C9H11Cl2N/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3

InChI Key

OMMFVVXZEQHBLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Cl)Cl)N

Origin of Product

United States

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